molecular formula C25H24N2O4 B6501440 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 955672-20-5

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B6501440
CAS RN: 955672-20-5
M. Wt: 416.5 g/mol
InChI Key: ZHAPILHRUIYEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide, also known as N-BTHIQ, is a bioactive compound that has been extensively studied in the past few years. It is a synthetic molecule that has been used as a research tool to study various biological processes. N-BTHIQ has been found to have significant biological activity, including anti-inflammatory and anti-cancer effects, as well as neuroprotective, anticonvulsant, and antidepressant properties.

Mechanism of Action

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been found to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays an important role in the regulation of neuronal excitability. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has also been found to act as an agonist at the 5-HT1A receptor, a serotonin receptor involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). In addition, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has also been found to have neuroprotective and anticonvulsant effects, as well as antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a useful tool for laboratory experiments due to its wide range of biological activities. It can be used to study the mechanisms of action of various drugs, as well as to study the effects of inflammation and neurodegenerative diseases. However, it is important to note that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic molecule, and therefore its effects may not be the same as those of natural compounds.

Future Directions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has a wide range of potential uses in the field of medicine. Future research should focus on exploring its potential as an anti-cancer agent, as well as its potential to treat neurodegenerative diseases, depression, and other psychiatric disorders. Additionally, further research should focus on exploring the mechanisms of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide in order to better understand its effects on the body. Finally, further research should focus on developing more efficient and cost-effective methods for synthesizing N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide.

Synthesis Methods

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide can be synthesized through two main methods: a one-step direct synthesis and a two-step synthesis. The one-step direct synthesis involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate with 3-methoxyphenoxyacetic acid in the presence of a base. The two-step synthesis involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate with 3-methoxyphenoxyacetic acid in the presence of a base, followed by a hydrolysis reaction.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. It has been studied in the context of cancer cell proliferation and apoptosis, as well as in the treatment of inflammation, neurodegenerative diseases, and depression. In addition, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been used to study the mechanisms of action of various drugs, including anticonvulsants and antidepressants.

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-8-5-9-23(15-22)31-17-24(28)26-21-11-10-18-12-13-27(16-20(18)14-21)25(29)19-6-3-2-4-7-19/h2-11,14-15H,12-13,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAPILHRUIYEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

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